molecular formula C9H10F3NO B1598773 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine CAS No. 776-02-3

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B1598773
CAS No.: 776-02-3
M. Wt: 205.18 g/mol
InChI Key: VRYRZCFIBXSFEN-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antidepressant Activity

A study explored the synthesis and potential antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, highlighting a specific focus on inhibiting rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine (NE) and serotonin (5-HT). The investigation identified compounds with promising antidepressant activity in rodent models, indicating the chemical's relevance in the development of antidepressant medications (Yardley et al., 1990).

Fluorinating Agent Applications

The utility of derivatives similar to 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine as fluorinating agents was examined, particularly for the replacement of hydroxyl groups by fluorine atoms. This study emphasizes the chemical's role in facilitating the synthesis of fluorinated compounds, which are significant in various pharmaceutical and material science applications (Bergmann & Cohen, 1970).

Molecular Structure Analysis

Research into the structural properties of compounds related to this compound, such as p-Hydroxyephedrinium dihydrogenphosphate, contributes to our understanding of molecular interactions and conformation. These studies are essential for designing drugs with optimal efficacy and safety profiles by analyzing the molecule's spatial arrangement and its impact on biological activity (Datta, Podder, & Dattagupta, 1994).

Monoamine Oxidase Inhibition

Investigations into the inhibition of monoamine oxidase by 1-phenylethylamines, which share structural similarities with this compound, reveal potential therapeutic applications in treating disorders related to neurotransmitter metabolism. These findings underline the compound's importance in developing treatments for conditions like depression and anxiety (McCoubrey, 1959).

Ligand Design for Metal Complexes

Research into ligands based on this compound structures for metal complex formation opens new avenues in catalysis and material science. These complexes' synthesis and structural characterization can lead to innovative applications in catalysis, environmental remediation, and the development of novel materials with unique properties (Song et al., 2015).

Biochemical Analysis

Biochemical Properties

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions due to the presence of the trifluoromethyl group .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s trifluoromethyl group plays a significant role in its binding affinity and specificity towards target biomolecules. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of different metabolites within the cell, thereby influencing the overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The presence of the trifluoromethyl group may enhance its transport efficiency and distribution .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell .

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYRZCFIBXSFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390883
Record name 2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-02-3
Record name 2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.